molecular formula C7H7Br2N B8717605 3-Bromo-5-(1-bromo-ethyl)-pyridine

3-Bromo-5-(1-bromo-ethyl)-pyridine

Cat. No.: B8717605
M. Wt: 264.94 g/mol
InChI Key: VPZNNRSSDYCQGY-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-bromo-ethyl)-pyridine is a brominated pyridine derivative featuring dual bromine substituents: one at the pyridine ring’s 3-position and another on the ethyl group at the 5-position.

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

3-bromo-5-(1-bromoethyl)pyridine

InChI

InChI=1S/C7H7Br2N/c1-5(8)6-2-7(9)4-10-3-6/h2-5H,1H3

InChI Key

VPZNNRSSDYCQGY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

3-Bromo-5-(2,5-difluorophenyl)pyridine

  • Substituents : 2,5-difluorophenyl group at the 5-position.
  • Key Properties: Exhibits strong electronic effects due to fluorine’s electronegativity, enhancing nonlinear optical (NLO) properties (e.g., hyperpolarizability: 6.12 × 10⁻³⁰ esu) .
  • Applications : Used in optoelectronics and as a precursor for bioactive molecules.

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Substituents : Boronate ester at the 5-position.
  • Key Properties : Facilitates Suzuki-Miyaura cross-coupling reactions due to the boronate group.
  • Applications : Intermediate in synthesizing cholinergic drugs and organic electroluminescent devices .

3-Bromo-5-(1-hydroxyethyl)pyridine

  • Substituents : Hydroxyl group instead of bromine on the ethyl chain.
  • Key Properties : Reduced electrophilicity compared to the bromo-ethyl analog; molecular weight = 202.05 g/mol .
  • Applications: Potential precursor for esterification or oxidation reactions.

Physicochemical and Electronic Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Electronic Effects
3-Bromo-5-(1-bromo-ethyl)-pyridine ~265.93 (estimated) Strong electron-withdrawing (Br, pyridine)
3-Bromo-5-ethoxypyridine 202.05 Moderate electron-donating (ethoxy)
3-Bromo-5-(tetrahydropyran-4-yloxy)pyridine 272.11 Steric hindrance from cyclic ether

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